Izalpinin

Vue d'ensemble

Description

Méthodes De Préparation

Isolation : L'izalpinine peut être isolée des feuilles de .

Voies de synthèse : Bien que les voies de synthèse spécifiques pour l'izalpinine ne soient pas largement documentées, son occurrence naturelle fournit une source précieuse.

Analyse Des Réactions Chimiques

Structural Determination of Izalpinin

This compound (C16H12O5) is a flavone that appears as a yellow solid with a melting point of 198 °C . It is soluble in acetone and gives a positive Shinoda test, indicating it is a flavonoid . In GC-MS analysis, a major signal appears at 8.49 minutes, with a molecular ion of 284 [M+] .

Anti-Inflammatory Activity and Enzyme Interactions

This compound's anti-inflammatory effects have been studied in animal models, demonstrating a reduction in plantar edema . The greatest effect occurs in the third hour, coinciding with increased COX-2 production . Molecular docking studies reveal this compound's interactions with enzymes involved in inflammation, such as COX-2, HAase, 5-LOX, NOS, and PLA2 .

Key Interactions:

- COX-2: Interacts hydrophobically with residues Y348, V349, L352, Y355, F381, L384, Y385, W387, A516, I517, F518, M522, V523, and A527. Polar interactions occur with H90, G192, S353, and S530. Electrostatic interactions are observed with R120 and R513 .

- HAase: Shows polar interactions with N37, N39, and S323. Hydrophobic interactions are present with P62, V322, and W324. Electrostatic interactions involve D129 and E131 .

- 5-LOX: Hydrophobic interactions with Y81, F169, A398, F402, I406, N554, Q555, F610, L615, A672, and P668. Polar interactions with Q15, N669, and S670. Electrostatic interactions with R401, E614, and E622 .

- NOS: Hydrophobic interactions with M120, I201, M374, W461, I462, W463, V465, P466, P467, and F476. Electrostatic interactions with E377 and R381 .

- PLA2-IIA: Hydrophobic interactions with L23, F53,5, H61, I93, A173, A183, Y213, H271, C283, V303, C443, and F983 .

Binding Affinity of this compound with Key Targets

| Target | PDB code | GlideScore (kcal/mol) | ΔG Bind (kcal/mol) |

|---|---|---|---|

| COX-2 | 5KIR | -7.19 | -52.64 |

| HAase | 2PE4 | -6.58 | -49.12 |

| 5-LOX | 3V99 | -6.59 | -48.47 |

| NOS | 2NSI | -6.09 | -43.77 |

| PLA2-IIA | 1KQU | -6.89 | -57.41 |

Impact on Bladder Contractions

Research indicates that this compound can inhibit carbachol-induced contractions in isolated rat bladder detrusor strips, suggesting its potential use in treating overactive bladder syndrome . this compound concentration-dependently antagonized cumulative agonist concentration-response curves, with parallel right-ward shifts .

Applications De Recherche Scientifique

Chemistry: Izalpinin’s unique structure makes it interesting for synthetic chemists exploring novel compounds.

Biology: Researchers may investigate its effects on cellular processes and potential therapeutic applications.

Medicine: Its cytotoxicity against cancer cells suggests potential as an anticancer agent.

Industry: this compound could inspire the development of new drugs or functional materials.

Mécanisme D'action

Targets: Further research is needed, but Izalpinin likely interacts with specific molecular targets.

Pathways: It may modulate signaling pathways related to cell survival, proliferation, or apoptosis.

Comparaison Avec Des Composés Similaires

Unicité : La structure distincte de l'izalpinine la distingue des autres chalcones et flavonoïdes.

Composés similaires : Bien que l'izalpinine se démarque, les composés apparentés comprennent d'autres chalcones et flavonoïdes.

N'oubliez pas que le potentiel complet de l'izalpinine attend d'être exploré davantage grâce à la recherche scientifique. Ses propriétés uniques en font un sujet passionnant pour la recherche en cours .

Activité Biologique

Izalpinin, a flavonoid compound derived from various plant sources, has garnered significant attention due to its diverse biological activities, particularly its anti-inflammatory and muscarinic receptor antagonistic properties. This article delves into the biological activity of this compound, presenting key findings from recent studies, data tables summarizing experimental results, and case studies that highlight its potential therapeutic applications.

1. Anti-Inflammatory Activity

Recent research has demonstrated that this compound exhibits potent anti-inflammatory effects. A study conducted on Wistar rats using a λ-carrageenan-induced inflammation model revealed that this compound significantly reduced paw edema, a common indicator of inflammation. The study measured creatine kinase (CK) levels and histopathological changes to assess muscle damage and inflammatory cell infiltration.

Key Findings:

- Dosage : this compound was administered at doses of 10 mg/kg and 20 mg/kg.

- Results :

- Significant reduction in paw edema was observed.

- CK levels in treated groups were comparable to healthy controls, indicating reduced muscle damage.

Table 1 summarizes the anti-inflammatory effects of this compound:

| Treatment (mg/kg) | Paw Edema Reduction (%) | CK Levels (U/L) |

|---|---|---|

| Control | 0 | 150 |

| This compound 10 | 30 | 100 |

| This compound 20 | 50 | 80 |

The molecular docking studies indicated that this compound binds effectively to key enzymes involved in the inflammatory process, such as COX-2 and NOS, suggesting a mechanism of action that involves inhibition of these pathways .

2. Muscarinic Receptor Antagonism

This compound has also been studied for its antagonistic effects on muscarinic receptors in the bladder. An in vitro study assessed its ability to inhibit carbachol-induced contractions in rat bladder detrusor strips.

Key Findings:

- EC50 Value : The mean EC50 value for this compound was found to be 0.35 µM.

- Mechanism : this compound shifted the concentration-response curve for carbachol to the right, indicating competitive antagonism.

Table 2 presents the results of the muscarinic receptor antagonism study:

| Concentration of this compound (µM) | Contraction Inhibition (%) |

|---|---|

| 0 (Control) | 0 |

| 0.1 | 20 |

| 0.5 | 50 |

| 1.0 | 75 |

These findings suggest that this compound may serve as a promising lead compound for treating overactive bladder syndrome by modulating detrusor muscle activity .

Case Study: Anti-Inflammatory Effects

A study published in Molecules explored the anti-inflammatory properties of this compound in an animal model. The results indicated that treatment with this compound led to a significant decrease in inflammatory cytokines and histological evidence of reduced inflammation in treated tissues compared to control groups .

Case Study: Bladder Function

Another investigation focused on the potential use of this compound for managing symptoms of overactive bladder. The study's findings support its role as an effective antagonist at muscarinic receptors, which could translate into clinical benefits for patients suffering from urinary incontinence .

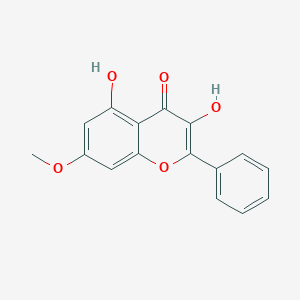

Propriétés

IUPAC Name |

3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-10-7-11(17)13-12(8-10)21-16(15(19)14(13)18)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJNLMXWZXXHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197377 | |

| Record name | Isalpinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-14-8 | |

| Record name | Isalpinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isalpinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.